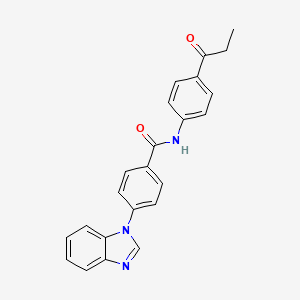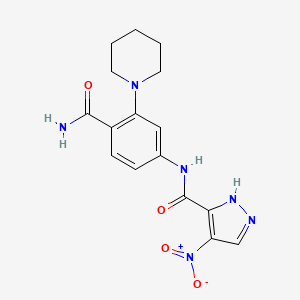![molecular formula C14H12F2N6O B7433999 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide, also known as DFTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In cancer research, this compound has been shown to have anti-tumor effects in various cancer cell lines. In infectious diseases, this compound has been shown to have antifungal and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes such as cell signaling, DNA replication, and protein synthesis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In fungal and bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide in lab experiments is its high potency and specificity for its target enzymes and proteins. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments and applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide. One direction is the optimization of the synthesis method to improve yields and purity. Another direction is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide involves the reaction of 4-(1,2,4-triazol-1-yl)phenylhydrazine with 1,1-difluoroethanol and pyrazole-4-carboxylic acid. The resulting compound has been characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O/c15-13(16)7-21-6-10(5-18-21)14(23)20-11-1-3-12(4-2-11)22-9-17-8-19-22/h1-6,8-9,13H,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWTZIHIMAKWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(N=C2)CC(F)F)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)


![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)

![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)

![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)